(R)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine
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Overview
Description
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine is a chiral amine compound that features a tetrahydrofuran ring attached to an ethanamine group via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and an appropriate amine precursor.
Formation of the Methoxy Linkage: The tetrahydrofuran ring is functionalized with a methoxy group through a nucleophilic substitution reaction.
Introduction of the Ethanamine Group: The methoxy-functionalized tetrahydrofuran is then reacted with an ethanamine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.
Scientific Research Applications
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine: The enantiomer of the compound, with similar but distinct properties.
2-(Methoxymethyl)tetrahydrofuran: A structurally related compound with different functional groups.
Ethanamine derivatives: Compounds with similar ethanamine groups but different substituents.
Uniqueness
®-2-((Tetrahydrofuran-2-yl)methoxy)ethanamine is unique due to its specific chiral configuration and the presence of both a tetrahydrofuran ring and an ethanamine group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[[(2R)-oxolan-2-yl]methoxy]ethanamine |
InChI |
InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2/t7-/m1/s1 |
InChI Key |
VGFPQGITBRBQAN-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)COCCN |
Canonical SMILES |
C1CC(OC1)COCCN |
Origin of Product |
United States |
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